MLN-4760

概要

説明

ORE-1001は、軽度から中等度の潰瘍性大腸炎などの炎症性腸疾患の治療における潜在的な治療用途について研究されている、低分子化合物です。 これは、血圧と炎症の調節に役割を果たすアンジオテンシン変換酵素2阻害剤として機能します .

準備方法

合成経路と反応条件

ORE-1001の合成には、主要な中間体の調製から始まる複数の手順が含まれます。このプロセスには、通常、次の手順が含まれます。

イミダゾール環の形成: この手順には、適切な前駆体を3,5-ジクロロベンジルクロリドなどの試薬と反応させてイミダゾール環を形成することが含まれます。

カルボン酸基の導入: カルボン酸基は、保護基の使用とそれに続く脱保護を含む一連の反応によって導入されます。

カップリング反応: 最終手順には、イミダゾール中間体を適切なアミノ酸誘導体とカップリングさせて目的の化合物を形成することが含まれます.

工業生産方法

ORE-1001の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 結晶化やクロマトグラフィーなどの技術が、最終製品の精製に使用されます .

化学反応の分析

反応の種類

ORE-1001は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成する可能性があります。

還元: 還元反応は、化合物に存在する官能基を変更するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります .

科学的研究の応用

Cardiovascular Diseases

MLN-4760 has been investigated for its role in managing hypertension and associated cardiovascular conditions. Its ability to inhibit ACE2 can potentially lead to increased angiotensin II levels, influencing vascular tone and blood pressure regulation.

- Case Study : A study mimicking SARS-CoV-2 infection in spontaneously hypertensive rats found that low doses of this compound had complex effects on cardiovascular health. While it exhibited pro-obesogenic effects and altered renin-angiotensin system activity, it did not exacerbate pre-existing hypertension .

Viral Infections

The inhibition of ACE2 by this compound has significant implications for viral infections, particularly those caused by coronaviruses.

- SARS-CoV-2 Interaction : this compound effectively blocks the interaction between the spike protein of SARS-CoV-2 and human ACE2. This blockade may prevent viral entry into host cells, suggesting a potential application in treating COVID-19 . However, it was also observed that while this compound inhibits ACE2 activity, it does not completely prevent the binding of SARS-CoV-2 spike protein to ACE2 .

Data Tables

Case Studies

- Study on Oxidative Stress :

- Cardiovascular Pathology Study :

作用機序

ORE-1001は、アンジオテンシン変換酵素2の活性を阻害することによりその効果を発揮します。この酵素は、血管拡張作用と抗炎症作用を持つアンジオテンシンIIからアンジオテンシン1-7への変換に関与しています。 この酵素を阻害することにより、ORE-1001はアンジオテンシン1-7の産生を減らし、炎症の抑制と血圧の調節につながります .

類似化合物との比較

類似化合物

MLN-4760: 同様の特性と用途を持つ別のアンジオテンシン変換酵素2阻害剤。

GL-1001: アンジオテンシン変換酵素2に対する阻害効果が同等な化合物

独自性

ORE-1001は、アンジオテンシン変換酵素2の選択的阻害を可能にする特定の分子構造のため、独自性があります。 この選択性は、特に炎症性疾患の治療において、治療用途の有望な候補となっています .

生物活性

MLN-4760 is a selective inhibitor of the angiotensin-converting enzyme 2 (ACE2) that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and viral infections such as COVID-19. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and implications for treatment.

This compound functions primarily as an ACE2 inhibitor, affecting the renin-angiotensin system (RAS). By inhibiting ACE2, it alters the balance between angiotensin II and angiotensin-(1-7), potentially leading to various physiological effects. The inhibition of ACE2 has been linked to increased oxidative stress and inflammation, which are critical factors in cardiovascular diseases.

Key Findings:

- Inhibition of ACE2 : this compound demonstrates significant selectivity for ACE2 over ACE, with varying degrees of efficacy among its isomers. For instance, this compound-B exhibited a 20-fold selectivity for ACE2 in human mononuclear cells compared to ACE .

- Oxidative Stress Induction : Studies indicate that this compound induces oxidative stress, leading to increased levels of hydrogen sulfide (H₂S) and activation of compensatory mechanisms involving nitric oxide (NO) signaling .

Pharmacological Effects

The biological activity of this compound has been evaluated through various experimental models. Below is a summary of notable pharmacological effects observed in studies:

Case Study 1: Oxidative Stress and Compensatory Mechanisms

In a study involving SHRs, this compound treatment resulted in increased plasma H₂S levels and upregulation of H₂S-producing enzymes (Mpst, Cth, Cbs). This was associated with enhanced expression of antioxidant genes, suggesting a compensatory response to oxidative damage induced by the drug .

Case Study 2: Selectivity and Efficacy

Research comparing the efficacy of this compound isomers revealed that while all isomers inhibited ACE activity, this compound-B was more effective than its racemic counterpart in human mononuclear cells. This suggests potential for targeted therapy based on specific isomer selection .

Implications for Treatment

The biological activity of this compound indicates its potential use in treating conditions related to dysregulated RAS activity. However, the induction of oxidative stress raises concerns about its long-term safety profile. Further research is needed to fully understand the implications of these findings, particularly regarding its use in hypertensive patients and individuals at risk for viral infections.

特性

IUPAC Name |

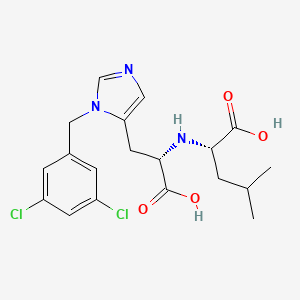

(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCRGGIJNDEAB-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184609 | |

| Record name | GL-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305335-31-3 | |

| Record name | GL-1001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORE-1001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GL-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORE-1001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。